molecular formula C22H23NO6S B285004 Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B285004
M. Wt: 429.5 g/mol
InChI Key: FCOWTJYTLIFHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as DAS181, is a potent drug that has been studied for its potential therapeutic use in treating respiratory viral infections. This drug has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate works by cleaving the sialic acid receptor on the surface of host cells, which is required for viral entry. This cleavage prevents the virus from binding to the host cell, thereby preventing infection. This compound has been shown to be effective against a wide range of respiratory viruses, including influenza A and B viruses, as well as emerging strains such as H7N9 and H5N1.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is well-tolerated in animal studies. This drug has also been shown to have a favorable pharmacokinetic profile, with a long half-life and good bioavailability. In addition, this compound has been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy.

Advantages and Limitations for Lab Experiments

Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several advantages for lab experiments, including its ability to block viral entry into host cells, its broad-spectrum activity against respiratory viruses, and its favorable pharmacokinetic profile. However, there are also limitations to using this compound in lab experiments, including the need for specialized equipment for synthesis and purification, and the potential for off-target effects.

Future Directions

There are several future directions for the study of Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, including the development of new synthesis methods to improve yield and purity, the optimization of dosing regimens for therapeutic use, and the exploration of combination therapy with other antiviral drugs. In addition, further studies are needed to investigate the safety and efficacy of this compound in clinical trials, as well as its potential use in treating other viral infections.

Synthesis Methods

Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can be synthesized using a variety of methods, including the one-pot synthesis method, which involves the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with ethyl chloroformate, followed by the reaction with 2,4-dimethylphenylsulfonyl chloride and N,N-dimethylformamide. The resulting product is purified using column chromatography to obtain this compound in high yield.

Scientific Research Applications

Ethyl 5-{acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been studied for its potential use in treating respiratory viral infections caused by influenza viruses, parainfluenza viruses, and human metapneumovirus. Studies have shown that this compound can effectively block the entry of these viruses into host cells, thereby preventing infection. This drug has also been studied for its potential use in treating other viral infections, such as HIV and hepatitis C.

Properties

Molecular Formula

C22H23NO6S

Molecular Weight

429.5 g/mol

IUPAC Name

ethyl 5-[acetyl-(2,4-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C22H23NO6S/c1-6-28-22(25)21-15(4)29-19-9-8-17(12-18(19)21)23(16(5)24)30(26,27)20-10-7-13(2)11-14(20)3/h7-12H,6H2,1-5H3

InChI Key

FCOWTJYTLIFHDJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=C(C=C(C=C3)C)C)C

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=C(C=C(C=C3)C)C)C

Origin of Product

United States

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